molecular formula C11H13Cl2NO B2361042 2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine CAS No. 2219353-64-5

2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine

Cat. No.: B2361042
CAS No.: 2219353-64-5
M. Wt: 246.13
InChI Key: CMWAEAKTHYPPHY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine is a chemical compound with the molecular formula C11H13Cl2NO It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methoxy group attached to a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine typically involves the reaction of 2,5-dichloropyridine with (1S)-2,2-dimethylcyclopropylmethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: A precursor in the synthesis of 2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine.

    4-Methoxypyridine: Another pyridine derivative with a methoxy group, but without the chlorine substitutions.

    Cyclopropylmethanol: The alcohol used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,5-dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2)4-7(11)6-15-9-3-10(13)14-5-8(9)12/h3,5,7H,4,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWAEAKTHYPPHY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1COC2=CC(=NC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1COC2=CC(=NC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.